Dodeca-2,4,6-trienoic acid
CAS No.: 71697-03-5
Cat. No.: VC19370727
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71697-03-5 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | dodeca-2,4,6-trienoic acid |
| Standard InChI | InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14) |
| Standard InChI Key | QFQUMHBUJBZOBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CC=CC=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Dodeca-2,4,6-trienoic acid features a linear carbon chain with conjugated double bonds at positions 2, 4, and 6, terminating in a carboxylic acid group. The IUPAC name is dodeca-2,4,6-trienoic acid, and its SMILES notation is . The conjugated system imparts significant rigidity to the molecule, influencing its reactivity and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.27 g/mol | |
| Exact Mass | 194.13068 g/mol | |
| LogP (Partition Coeff.) | 3.32 | |
| PSA (Polar Surface Area) | 37.3 Ų | |
| Solubility | 1.00e-02 g/L (estimated) |
The compound’s LogP value of 3.32 indicates moderate lipophilicity, suggesting preferential partitioning into lipid membranes. Its polar surface area (37.3 Ų) reflects limited hydrogen-bonding capacity, consistent with its fatty acid nature.
Spectroscopic and Chromatographic Data
Mass spectrometry (MS) analysis reveals a dominant ion at m/z 194.1307, corresponding to the deprotonated molecule . Nuclear magnetic resonance (NMR) data for this compound remain scarce, though its conjugated diene system would likely exhibit characteristic UV absorption near 230–260 nm.
Synthesis and Derivatives
Synthetic Routes
Dodeca-2,4,6-trienoic acid is synthesized via multi-step organic reactions, often involving Wittig olefination or cross-coupling strategies to install the conjugated double bonds. A patent (US3904662A) details the preparation of its esters, such as ethyl 3,7,11-trimethyldodeca-2,4,10-trienoate, through acid-catalyzed esterification. Key steps include:
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Alkynylation: Formation of triple bonds followed by partial hydrogenation to cis- or trans-configured double bonds.
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Esterification: Treatment with alcohols (e.g., t-butyl alcohol) in the presence of catalysts like sodium hydride .
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Purification: Chromatographic separation on silica gel or distillation under reduced pressure .
Structural Derivatives
The carboxylic acid group enables derivatization into esters, amides, and salts. Notable derivatives include:
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Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Synthesized via oxalyl chloride-mediated acylation, yielding a trans,trans-configured product .
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t-Butyl 3,7,11-trimethyldodeca-2,4,10-trienoate: Produced by reacting the acid with t-butyl alcohol under basic conditions .
These derivatives exhibit enhanced stability and altered physicochemical profiles, making them suitable for pharmaceutical or agrochemical applications.
Analytical Methods for Detection and Quantification
Mass Spectrometry (MS)
High-resolution MS (HRMS) with electrospray ionization (ESI) in negative ion mode detects the deprotonated molecule at m/z 194.1307 . Tandem MS (MS/MS) fragments the carboxylate anion, yielding ions at m/z 150 (loss of CO₂) and 136 (allylic cleavage) .
Chromatography
Reverse-phase HPLC using C18 columns and mobile phases of acetonitrile/water (acidified with 0.1% formic acid) achieves baseline separation. Retention times vary with column chemistry but typically fall between 8–12 minutes .
Challenges and Future Directions
Despite progress in synthesis, the compound’s low natural abundance and complex purification requirements hinder large-scale applications. Future research should prioritize:
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Total synthesis routes with higher yields.
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Biosynthetic studies to elucidate its role in plant metabolism.
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In vivo bioactivity assays to explore therapeutic potential.
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